Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable electrophile.
Chlorination and Methylation:
Acetylation: The final step involves the acetylation of the compound to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, triggering or blocking signaling pathways.
DNA/RNA: The compound could interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-5,6-bis(4-chlorophenyl)-2-(2-hydroxyethyl)-3(2H)-pyridazinone: This compound shares structural similarities but differs in its functional groups and overall reactivity.
3,4,7-Trimethyl-6-(1-methylethyl)nonane: Another structurally related compound with different substituents and properties.
Uniqueness
Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20ClNO4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-[1-(3-acetyl-4-chloro-2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20ClNO4/c1-11-9-17(22)18(14(4)24)13(3)19(11)27-10-12(2)23-20(25)15-7-5-6-8-16(15)21(23)26/h5-9,12H,10H2,1-4H3 |
InChI Key |
CKXDDMDNMIGHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OCC(C)N2C(=O)C3=CC=CC=C3C2=O)C)C(=O)C)Cl |
Origin of Product |
United States |
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